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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of 2-(Morpholino)phenylboronic acid. While specific experimental data for this
compound is not readily available in the public domain, this document outlines the theoretical
spectroscopic values and general experimental protocols for its analysis using Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The
information herein is compiled from analyses of structurally related compounds, including
phenylboronic acid and N-substituted morpholines, to offer a predictive guide for researchers.
This guide also includes detailed experimental methodologies and data visualization to aid in
the characterization of this and similar molecules.

Introduction

2-(Morpholino)phenylboronic acid is a bifunctional organic compound featuring a
phenylboronic acid moiety and a morpholine substituent. Phenylboronic acids are a critical
class of compounds in organic synthesis, renowned for their utility in Suzuki-Miyaura cross-
coupling reactions to form carbon-carbon bonds. The boronic acid functional group also allows
for the formation of reversible covalent complexes with diols, a property leveraged in the design
of sensors and drug delivery systems. The morpholine group, a common heterocycle in
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medicinal chemistry, can influence the compound's solubility, polarity, and pharmacological
activity.

Accurate structural elucidation and purity assessment are paramount in the development of
novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable
tools for this purpose. This guide presents a framework for the spectroscopic analysis of 2-
(Morpholino)phenylboronic acid.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for 2-(Morpholino)phenylboronic
acid, the following tables summarize the expected quantitative data based on the analysis of
its constituent fragments and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectral Data for 2-(Morpholino)phenylboronic acid

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

Ar-H (ortho to -
~7.8-7.9 d 1H

B(OH)2)
~7.2-7.4 m 3H Ar-H
~49-5.2 br s 2H B(OH):2
~3.8-3.9 t 4H -N-CH2-CH2-O-
~3.0-3.1 t 4H -N-CH2-CH2-0O-

Table 2: Predicted 3C NMR Spectral Data for 2-(Morpholino)phenylboronic acid
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Chemical Shift (8) ppm Assighment
~150 - 155 Ar-C-N

~135- 140 Ar-C-B

~130 - 135 Ar-CH
~125-130 Ar-CH
~120-125 Ar-CH
~115-120 Ar-CH

~66 - 68 -N-CHz2-CH2-O-
~52-54 -N-CH2-CHz-O-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-(Morpholino)phenylboronic acid

Wavenumber (cm~?) Intensity Assignment
~3600 - 3200 Broad, Strong O-H stretch (B(OH)2)
~3050 - 3000 Medium Aromatic C-H stretch
) Aliphatic C-H stretch

~2950 - 2850 Medium _

(morpholine)
~1600, ~1475 Medium-Strong Aromatic C=C stretch
~1350 - 1300 Strong B-O stretch
~1250 - 1200 Strong C-N stretch
~1115 Strong C-O-C stretch (morpholine)

Ortho-disubstituted benzene
~750 Strong

C-H bend

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Data for 2-(Morpholino)phenylboronic acid

miz lon

207.11 [M]* (Molecular lon for C10H14BNO3)
208.11 [M+H]* (Protonated Molecule)
189.10 [M-H20]*

162.09 [M-B(OH)z]*

120.08 [CsH10N]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are

general protocols and may require optimization for specific instrumentation and sample

characteristics.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Morpholino)phenylboronic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or D20). The
choice of solvent is critical as the chemical shifts of the B(OH)z protons are solvent-
dependent and may exchange with D20.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR.

'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-64 scans for adequate signal-to-noise ratio.

13C NMR Acquisition:
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o Acquire a proton-decoupled 3C NMR spectrum.

o Due to the lower natural abundance and smaller gyromagnetic ratio of *3C, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent disk using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).
o Place the sample in the beam path and record the sample spectrum.

o The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

o Typically, spectra are collected over the range of 4000-400 cm~* with a resolution of 4

cm™1,

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water.

 Instrumentation: A variety of mass spectrometers can be used, with Electrospray lonization
(ESI) being a common technique for this type of molecule.[1]

o Data Acquisition:

o Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to achieve stable and efficient ionization.

o Acquire the mass spectrum in positive or negative ion mode. For 2-
(Morpholino)phenylboronic acid, positive ion mode is likely to be more informative due
to the presence of the basic morpholine nitrogen.

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing the

spectroscopic data.
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Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
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Caption: Integration of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of
2-(Morpholino)phenylboronic acid. While experimental data for this specific molecule is not
widely published, the expected NMR, IR, and MS data have been tabulated based on the
known spectral properties of its constituent functional groups. The detailed experimental
protocols and workflow diagrams serve as a practical resource for researchers engaged in the
synthesis and analysis of this and related compounds. The synergistic use of these
spectroscopic techniques is crucial for unambiguous structure determination and purity
assessment in chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation -
PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data Analysis of 2-
(Morpholino)phenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b151227#spectroscopic-data-for-2-
morpholino-phenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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